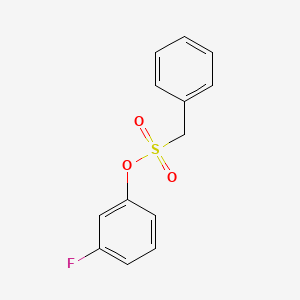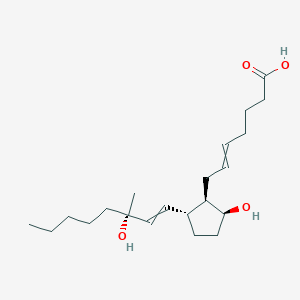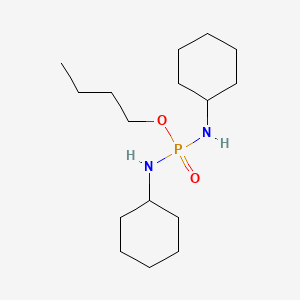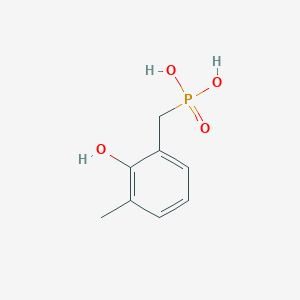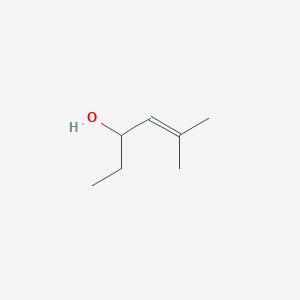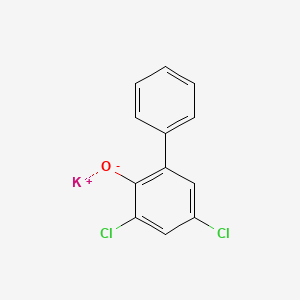
5'-Azido-2',5'-dideoxy-5-fluorouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Azido-2’,5’-dideoxy-5-fluorouridine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is also utilized as a click chemistry reagent due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Vorbereitungsmethoden
The synthesis of 5’-Azido-2’,5’-dideoxy-5-fluorouridine involves multiple steps, starting from the appropriate nucleoside precursor. The azide group is introduced through nucleophilic substitution reactions, typically using sodium azide. The fluorine atom is incorporated via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST). Industrial production methods may involve optimizing these reactions for higher yields and purity .
Analyse Chemischer Reaktionen
5’-Azido-2’,5’-dideoxy-5-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
5’-Azido-2’,5’-dideoxy-5-fluorouridine has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in studies involving nucleoside analogs to understand DNA synthesis and repair mechanisms.
Medicine: Investigated for its antitumor properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 5’-Azido-2’,5’-dideoxy-5-fluorouridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis. The azide group allows for its use in click chemistry, facilitating the formation of stable triazole linkages with alkyne-containing molecules. This compound targets DNA synthesis pathways and induces cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
5’-Azido-2’,5’-dideoxy-5-fluorouridine is unique due to its combination of an azide group and a fluorine atom, which allows for both click chemistry applications and antitumor activity. Similar compounds include:
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
2’,5’-Dideoxy-5-fluorouridine: Lacks the azide group but retains antitumor properties.
5-Azido-2’,5’-dideoxyuridine: Contains an azide group but lacks the fluorine atom, used in different click chemistry applications.
Eigenschaften
CAS-Nummer |
56512-25-5 |
|---|---|
Molekularformel |
C9H10FN5O4 |
Molekulargewicht |
271.21 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN5O4/c10-4-3-15(9(18)13-8(4)17)7-1-5(16)6(19-7)2-12-14-11/h3,5-7,16H,1-2H2,(H,13,17,18)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
GAWTWVNSTCYFSD-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CN=[N+]=[N-])O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


